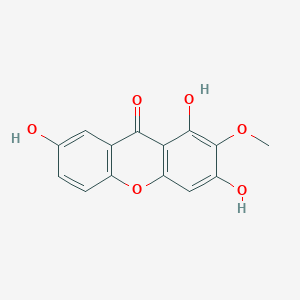

1,3,7-Trihydroxy-2-methoxyxanthone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,7-trihydroxy-2-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-19-14-8(16)5-10-11(13(14)18)12(17)7-4-6(15)2-3-9(7)20-10/h2-5,15-16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXRAYJUKLGHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478227 | |

| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211948-69-5 | |

| Record name | 9H-Xanthen-9-one, 1,3,7-trihydroxy-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3,7-Trihydroxy-2-methoxyxanthone: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,7-Trihydroxy-2-methoxyxanthone is a xanthone (B1684191), a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones are a significant class of secondary metabolites found in a variety of higher plants, fungi, and lichens.[1] They are of considerable interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a detailed overview of the natural sources, isolation, and characterization of 1,3,7-Trihydroxy-2-methoxyxanthone.

Natural Occurrence

The primary documented natural source of 1,3,7-Trihydroxy-2-methoxyxanthone is the roots of Polygala fallax , a plant belonging to the Polygalaceae family. This compound has been isolated from this plant alongside other xanthones. The genus Polygala is well-known for being a rich source of various xanthone derivatives.

Data Presentation

Table 1: Natural Source and Quantitative Data for 1,3,7-Trihydroxy-2-methoxyxanthone

| Parameter | Value | Source(s) |

| Natural Source | Roots of Polygala fallax | MedChemExpress[2], ResearchGate[3] |

| Family | Polygalaceae | ResearchGate[3] |

| Plant Part | Roots | MedChemExpress[2], ResearchGate[3] |

| Yield | Not Reported | N/A |

| Purity | >98% (Commercially available standard) | N/A |

Experimental Protocols

While a specific, detailed protocol for the isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax is not available in the literature, a general methodology can be constructed based on established procedures for the isolation of xanthones from plant materials, particularly from the Polygala genus.

Plant Material Collection and Preparation

-

Collection: The roots of Polygala fallax are collected and authenticated by a plant taxonomist.

-

Preparation: The collected roots are washed thoroughly with water to remove any soil and debris. They are then air-dried in the shade for several weeks or in a hot-air oven at a controlled temperature (typically 40-50°C) to a constant weight. The dried roots are then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727) at room temperature. This can be achieved by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 3 x 72 hours) with occasional stirring, or by using a Soxhlet apparatus for continuous extraction.

-

Concentration: The resulting methanolic extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This process separates the components of the crude extract based on their polarity. Xanthones are typically found in the ethyl acetate fraction.

-

Concentration of Fractions: Each solvent fraction is concentrated under reduced pressure to yield the respective crude fractions.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction, being rich in xanthones, is subjected to column chromatography over silica gel.

-

Stationary Phase: Silica gel (60-120 or 100-200 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) can be used.

-

Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

-

-

Sephadex LH-20 Column Chromatography: The fractions containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step is effective in removing smaller impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is typically used as the mobile phase.

-

Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to 1,3,7-Trihydroxy-2-methoxyxanthone is collected.

-

Structural Elucidation

The structure of the purified compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.

-

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption bands of the xanthone chromophore.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the isolation and characterization of 1,3,7-Trihydroxy-2-methoxyxanthone from its natural source.

Caption: General experimental workflow for the isolation of xanthones.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 1,3,7-Trihydroxy-2-methoxyxanthone. However, various xanthones isolated from Polygala species have demonstrated a range of biological activities, including cytotoxic and antioxidant effects. Further research is required to elucidate the specific molecular targets and signaling pathways of 1,3,7-Trihydroxy-2-methoxyxanthone.

References

An In-depth Technical Guide on the Isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 1,3,7-Trihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) found in the roots of Polygala fallax. This document details the experimental protocols, summarizes key data, and visualizes the workflow and potential biological pathways associated with this compound.

Introduction

Polygala fallax, a plant species utilized in traditional medicine, is a source of various bioactive compounds, including a class of heterocyclic compounds known as xanthones. Among these, 1,3,7-Trihydroxy-2-methoxyxanthone has been identified as one of the seven xanthones isolated from the roots of this plant[1]. Xanthones are recognized for their broad range of pharmacological activities, including antioxidant properties. This guide focuses on the technical aspects of isolating this specific xanthone for further research and development.

Experimental Protocols

While a complete, detailed protocol for the isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax is not available in a single source, this section synthesizes the generally accepted methods for xanthone extraction and purification from plant materials, based on available literature.

Plant Material and Extraction

The primary source for the isolation of 1,3,7-Trihydroxy-2-methoxyxanthone is the roots of Polygala fallax. A general procedure for the initial extraction is as follows:

-

Preparation of Plant Material: The roots of Polygala fallax are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with methanol (B129727). This is a common method for extracting polar and semi-polar compounds like xanthones from plant matrices.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This crude extract is then suspended in water and partitioned successively with a solvent of intermediate polarity, such as ethyl acetate (B1210297). This step aims to separate the xanthones from more polar and non-polar constituents. The ethyl acetate fraction, which is expected to contain the xanthones, is collected and concentrated.

Chromatographic Purification

Column chromatography is the primary technique employed for the separation and purification of individual xanthones from the concentrated ethyl acetate extract[1][2].

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of xanthones. The choice of silica gel particle size (e.g., 70-230 mesh or 230-400 mesh) will influence the resolution of the separation.

-

Mobile Phase: A gradient elution system is typically used to separate compounds with a range of polarities. The mobile phase often consists of a non-polar solvent and a polar solvent, with the proportion of the polar solvent gradually increasing. Common solvent systems for xanthone separation on silica gel include gradients of:

-

Hexane-Ethyl Acetate

-

Chloroform-Methanol

-

-

Fraction Collection: The eluent from the column is collected in a series of fractions.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) of the collected fractions. Fractions containing compounds with similar TLC profiles are pooled together.

-

Final Purification: Fractions containing the target compound, 1,3,7-Trihydroxy-2-methoxyxanthone, may require further purification steps, such as preparative TLC or recrystallization, to achieve high purity.

Data Presentation

Quantitative data on the yield and purity of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax is not extensively reported in the available literature. However, this section presents spectroscopic data for the closely related compound, 1,3,7-trihydroxyxanthone (gentisein), which can serve as a valuable reference for the characterization of the target molecule.

Table 1: Spectroscopic Data for 1,3,7-trihydroxyxanthone (Gentisein) and Related Compounds

| Parameter | Data for 1,3,7-trihydroxyxanthone (from a dimeric derivative)[3] | Notes |

| ¹H NMR (acetone-d₆) | δ 13.2 (s, OH-1), 7.5 (s, H-6), 6.9 (s, H-8), 6.3 (s, H-4), 6.2 (s, H-2) | Chemical shifts (δ) are given in ppm. Multiplicity is indicated as 's' for singlet. |

| ¹³C NMR (acetone-d₆) | δ 179.6 (C-9), 164.8 (C-3), 163.5 (C-1), 157.9 (C-4a), 153.5 (C-5a), 151.6 (C-7), 143.3 (C-5), 122.7 (C-8a'), 112.8 (C-8a), 108.2 (C-6), 102.5 (C-8), 102.2 (C-9a), 97.7 (C-2), 93.5 (C-4) | Chemical shifts (δ) are given in ppm. |

| Mass Spectrometry | Not available for the monomer. The dimeric form showed HR-TOFMS m/z 503.0667 [M+H]⁺[3]. | High-resolution mass spectrometry is essential for confirming the molecular formula. |

Note: The addition of a methoxy (B1213986) group at the C-2 position in 1,3,7-Trihydroxy-2-methoxyxanthone would alter the chemical shifts of the neighboring protons and carbons in the NMR spectra.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from Polygala fallax.

References

Spectroscopic Profile of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3,7-Trihydroxy-2-methoxyxanthone, a significant xanthone (B1684191) derivative of interest in phytochemical and pharmacological research. Due to the limited availability of complete, experimentally-derived public domain spectra for this specific compound, this document presents a detailed analysis of expected spectral characteristics. These predictions are based on the well-established spectroscopic behavior of the xanthone scaffold and data from closely related analogues. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 1,3,7-Trihydroxy-2-methoxyxanthone. These predictions are derived from the analysis of xanthone structures with similar substitution patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 13.5 | s | - | 1-OH (Chelated) |

| ~10.8 | br s | - | 7-OH |

| ~9.5 | br s | - | 3-OH |

| ~7.5 | d | ~8.5 | H-5 |

| ~6.9 | dd | ~8.5, 2.0 | H-6 |

| ~6.7 | d | ~2.0 | H-8 |

| ~6.4 | s | - | H-4 |

| ~3.9 | s | - | 2-OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180 | C | C-9 |

| ~164 | C | C-3 |

| ~162 | C | C-1 |

| ~157 | C | C-4a |

| ~155 | C | C-7 |

| ~145 | C | C-10a |

| ~138 | C | C-2 |

| ~122 | CH | C-6 |

| ~117 | CH | C-5 |

| ~110 | C | C-8a |

| ~104 | C | C-5a |

| ~98 | CH | C-8 |

| ~93 | CH | C-4 |

| ~60 | CH₃ | 2-OCH₃ |

Table 3: Predicted Mass Spectrometry (MS) Data

| Ionization Mode | Predicted m/z | Ion Type |

| ESI+ | 275.0556 | [M+H]⁺ |

| ESI+ | 297.0375 | [M+Na]⁺ |

| ESI+ | 313.0114 | [M+K]⁺ |

| ESI- | 273.0401 | [M-H]⁻ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3100 | Broad, Strong | O-H stretching (phenolic) |

| ~1650 | Strong | C=O stretching (xanthone carbonyl) |

| ~1610, 1580, 1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1280 | Medium | C-O stretching (aryl ether) |

| ~1160 | Medium | C-O-C stretching |

| ~830 | Medium | C-H out-of-plane bending |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of 1,3,7-Trihydroxy-2-methoxyxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz instrument, equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiments are performed. Key parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled experiments (e.g., PENDANT or DEPT) are used to distinguish between CH, CH₂, and CH₃ groups. A wider spectral width (0-200 ppm) is required.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments are conducted to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

-

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to promote ionization.

-

Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-1000). High-resolution data allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two FT-IR spectrometer, equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like 1,3,7-Trihydroxy-2-methoxyxanthone.

An In-depth Technical Guide to 1,3,7-Trihydroxy-2-methoxyxanthone: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1,3,7-Trihydroxy-2-methoxyxanthone is limited in publicly accessible literature. This guide provides a comprehensive overview based on available data for the compound and closely related xanthone (B1684191) analogs to infer its chemical and biological characteristics. All inferred data is clearly indicated.

Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Their unique structure imparts a wide range of pharmacological activities, making them a subject of intense research in drug discovery. 1,3,7-Trihydroxy-2-methoxyxanthone is a specific substituted xanthone, and this guide aims to provide a detailed technical overview of its chemical structure, physicochemical properties, and potential biological activities, drawing upon data from analogous compounds to build a comprehensive profile.

Chemical Structure and Physicochemical Properties

The chemical structure of 1,3,7-Trihydroxy-2-methoxyxanthone consists of a tricyclic xanthen-9-one core with hydroxyl groups at positions 1, 3, and 7, and a methoxy (B1213986) group at position 2. This substitution pattern is crucial in determining its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of 1,3,7-Trihydroxy-2-methoxyxanthone

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | --INVALID-LINK-- |

| Molecular Weight | 274.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1,3,7-trihydroxy-2-methoxyxanthen-9-one | --INVALID-LINK-- |

| Canonical SMILES | COC1=C(C2=C(C=C1O)OC3=C(C2=O)C=C(C=C3)O)O | --INVALID-LINK-- |

| InChI Key | GLXRAYJUKLGHEP-UHFFFAOYSA-N | --INVALID-LINK-- |

| Predicted LogP | 2.40 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Donors | 3 | --INVALID-LINK-- |

| Predicted Hydrogen Bond Acceptors | 6 | --INVALID-LINK-- |

| Predicted Rotatable Bonds | 1 | --INVALID-LINK-- |

Spectroscopic Data (Inferred)

Table 2: Predicted Spectroscopic Data for 1,3,7-Trihydroxy-2-methoxyxanthone

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons (H-4, H-5, H-6, H-8) chemical shifts in the range of δ 6.0-7.5 ppm.- A singlet for the methoxy group protons around δ 3.8-4.0 ppm.- Broad singlets for the hydroxyl protons, which are exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carbonyl carbon (C-9) in the downfield region (δ > 180 ppm).- Signals for the aromatic carbons between δ 90-165 ppm, with carbons attached to oxygen atoms appearing more downfield.- A signal for the methoxy carbon around δ 55-65 ppm. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ at m/z 274.- Common fragmentation patterns for xanthones include the loss of CO, CHO, and retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring. |

| Infrared (IR) Spectroscopy | - A broad absorption band for the hydroxyl groups (O-H stretch) around 3200-3600 cm⁻¹.- A sharp absorption band for the carbonyl group (C=O stretch) of the γ-pyrone ring around 1650 cm⁻¹.- Absorption bands for aromatic C=C stretching in the range of 1450-1600 cm⁻¹.- Absorption bands for C-O stretching of the ether and phenol (B47542) groups around 1000-1300 cm⁻¹. |

Synthesis (Proposed Methodology)

A common and effective method for the synthesis of polyhydroxyxanthones is the Grover-Shah-Shah reaction, which involves the condensation of a substituted 2-hydroxybenzoic acid with a polyphenol in the presence of a dehydrating agent like Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).[1]

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 1,3,7-Trihydroxy-2-methoxyxanthone.

Detailed Experimental Protocol (Inferred)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, combine 2,4-dihydroxy-3-methoxybenzoic acid (1 equivalent) and phloroglucinol (1,3,5-trihydroxybenzene) (1.1 equivalents).

-

Addition of Eaton's Reagent: Carefully add Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in CH₃SO₃H) to the flask under a nitrogen atmosphere. The reagent also serves as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.

-

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Further purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane (B92381) as the eluent.

-

Characterization: Characterize the purified compound using spectroscopic methods (NMR, MS, IR) to confirm its structure.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally similar xanthones, 1,3,7-Trihydroxy-2-methoxyxanthone is anticipated to exhibit a range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.

Table 3: Summary of Potential Biological Activities and Underlying Mechanisms

| Biological Activity | Potential Mechanism of Action | Supporting Evidence from Analogs |

| Anticancer | - Induction of apoptosis.- Cell cycle arrest.- Inhibition of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[2][3][4] | Many xanthones, including α-mangostin, have shown potent anticancer effects by modulating these pathways.[4][5] |

| Anti-inflammatory | - Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).- Modulation of the NF-κB signaling pathway.[6][7] | Xanthones from various plant sources have demonstrated significant anti-inflammatory activity.[6] |

| Antioxidant | - Scavenging of free radicals (e.g., DPPH, superoxide).- Upregulation of endogenous antioxidant enzymes.[8][9] | The polyphenolic structure with multiple hydroxyl groups is a key determinant of the antioxidant capacity of xanthones.[8] |

Hypothetical Signaling Pathway: Inhibition of PI3K/Akt/mTOR in Cancer Cells

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Xanthones have been shown to inhibit this pathway at various points.[2][10]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 1,3,7-Trihydroxy-2-methoxyxanthone.

Experimental Protocols for Biological Evaluation

The following are detailed, generalized protocols for assessing the potential biological activities of 1,3,7-Trihydroxy-2-methoxyxanthone, based on standard methods used for other xanthones.

Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 1,3,7-Trihydroxy-2-methoxyxanthone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity using DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

-

Preparation of Solutions: Prepare a stock solution of 1,3,7-Trihydroxy-2-methoxyxanthone in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

Anti-inflammatory Activity by Measuring Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with different concentrations of 1,3,7-Trihydroxy-2-methoxyxanthone for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite and calculate the percentage of inhibition of NO production.

Conclusion

1,3,7-Trihydroxy-2-methoxyxanthone, based on its chemical structure and the known properties of related xanthones, presents a promising scaffold for further investigation in drug discovery. Its predicted antioxidant, anti-inflammatory, and anticancer activities, likely mediated through the modulation of key cellular signaling pathways such as PI3K/Akt/mTOR, warrant experimental validation. The protocols and data presented in this guide provide a foundational framework for researchers to undertake such investigations. Future studies should focus on the specific synthesis and isolation of this compound, followed by comprehensive spectroscopic characterization and in-depth biological evaluation to confirm its therapeutic potential.

References

- 1. Studies towards the synthesis of polyhydroxyxanthones with potential antioxidant activity [bibliotecadigital.ipb.pt]

- 2. researchgate.net [researchgate.net]

- 3. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway [mdpi.com]

- 4. Anti-Cancer Effects of Xanthones from Pericarps of Mangosteen [mdpi.com]

- 5. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 7. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIOXIDANT ACTIVITY OF XANTHONE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Trihydroxy-Methoxyxanthones in Plants: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthesis of trihydroxy-methoxyxanthones in plants, catering to researchers, scientists, and drug development professionals. This document details the core biosynthetic pathway, enzymatic reactions, regulatory mechanisms, and experimental protocols relevant to the study of these pharmacologically significant secondary metabolites.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. Among them, trihydroxy-methoxyxanthones exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug discovery and development. Understanding their biosynthesis is crucial for biotechnological production and metabolic engineering efforts.

The Core Biosynthetic Pathway

The biosynthesis of trihydroxy-methoxyxanthones originates from two primary metabolic routes: the shikimate pathway and the acetate (B1210297) pathway.[1][2][3] These pathways converge to produce the central precursor, which then undergoes a series of enzymatic modifications to yield the diverse array of xanthone (B1684191) structures observed in nature.

The key steps in the biosynthesis are as follows:

-

Formation of Benzophenone (B1666685) Intermediate: The shikimate pathway provides a benzoyl-CoA derivative, while the acetate pathway contributes three molecules of malonyl-CoA. These precursors are condensed by the enzyme benzophenone synthase (BPS) to form a crucial intermediate, 2,3′,4,6-tetrahydroxybenzophenone.[3]

-

Oxidative Cyclization to Trihydroxyxanthones: This benzophenone intermediate undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone core. This reaction is catalyzed by xanthone synthase , a cytochrome P450 monooxygenase. Depending on the cyclization pattern, two primary trihydroxyxanthone scaffolds are produced: 1,3,5-trihydroxyxanthone (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX) .[4]

-

Methylation to Trihydroxy-methoxyxanthones: The final step in the formation of trihydroxy-methoxyxanthones is the methylation of the hydroxyl groups on the xanthone core. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) , which transfer a methyl group from SAM to a specific hydroxyl group on the trihydroxyxanthone molecule.[5][6] The regioselectivity of these OMTs is a key determinant of the final methoxylated xanthone produced. For example, the well-known gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone) is formed through the methylation of 1,3,7-trihydroxyxanthone.[3]

Key Enzymes and Quantitative Data

| Enzyme Family | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH (general) | Optimal Temp. (°C, general) |

| Benzophenone Synthase | BPS | Benzoyl-CoA, Malonyl-CoA | 2,3′,4,6-tetrahydroxybenzophenone | - | 7.0 - 8.0 | 30 - 40 |

| Xanthone Synthase | XS | 2,3′,4,6-tetrahydroxybenzophenone | 1,3,5-THX or 1,3,7-THX | NADPH, O₂ | 7.0 - 7.5 | 25 - 35 |

| O-Methyltransferase | OMT | Trihydroxyxanthone, SAM | Trihydroxy-methoxyxanthone, SAH | Mg²⁺ (often) | 7.5 - 8.5 | 30 - 37 |

Note: Specific kinetic parameters such as Km and Vmax are highly dependent on the specific enzyme isoform and the plant species from which it is derived. Limited data is available for O-methyltransferases acting specifically on trihydroxyxanthone substrates.

Regulatory Mechanisms: The Role of Jasmonate Signaling

The biosynthesis of xanthones, like many other plant secondary metabolites, is often induced in response to biotic and abiotic stresses. The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules in these stress responses.[1][7][8]

The jasmonate signaling pathway plays a crucial role in upregulating the expression of genes encoding the biosynthetic enzymes for xanthones.[8][9] The core components of this pathway include:

-

COI1 (CORONATINE INSENSITIVE 1): An F-box protein that acts as the receptor for the active form of jasmonate, JA-isoleucine (JA-Ile).[9]

-

JAZ (JASMONATE ZIM-DOMAIN) proteins: A family of repressor proteins that inhibit the activity of transcription factors in the absence of JA-Ile.[7][9]

-

MYC2: A basic helix-loop-helix (bHLH) transcription factor that is a master regulator of jasmonate-responsive genes.[10][11][12]

Upon perception of a stress signal and subsequent JA-Ile accumulation, COI1 targets JAZ proteins for degradation by the 26S proteasome. This degradation releases the repression of MYC2 and other transcription factors (including MYB transcription factors), which can then activate the expression of xanthone biosynthetic genes, such as benzophenone synthase and O-methyltransferases.[2][7][9]

Experimental Protocols

This section provides generalized protocols for key experiments in the study of trihydroxy-methoxyxanthone biosynthesis. Researchers should optimize these protocols for their specific plant material and target enzymes.

Benzophenone Synthase (BPS) Enzyme Assay

This assay measures the formation of the benzophenone scaffold from benzoyl-CoA and malonyl-CoA.

Materials:

-

Plant protein extract or purified BPS

-

Benzoyl-CoA

-

[²-¹⁴C]Malonyl-CoA (radiolabeled) or non-radiolabeled malonyl-CoA

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10% glycerol (B35011) and 10 mM dithiothreitol)

-

Ethyl acetate for extraction

-

Scintillation cocktail (for radiolabeled assay)

-

HPLC system with a C18 column and UV detector (for non-radiolabeled assay)

Protocol:

-

Prepare the reaction mixture containing assay buffer, benzoyl-CoA, and [²-¹⁴C]malonyl-CoA.

-

Initiate the reaction by adding the plant protein extract or purified BPS.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., 20% HCl).

-

Extract the benzophenone product with ethyl acetate.

-

For radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in a small volume of methanol, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For non-radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC, monitoring for the formation of the benzophenone product at its characteristic UV absorbance maximum.

Xanthone O-Methyltransferase (OMT) Enzyme Assay

This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a trihydroxyxanthone substrate.

Materials:

-

Plant protein extract or purified OMT

-

Trihydroxyxanthone substrate (e.g., 1,3,7-trihydroxyxanthone)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM) or non-radiolabeled SAM

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂ and 10 mM dithiothreitol)

-

Ethyl acetate for extraction

-

Scintillation cocktail (for radiolabeled assay)

-

HPLC system with a C18 column and UV/fluorescence detector (for non-radiolabeled assay)

Protocol:

-

Prepare the reaction mixture containing assay buffer, trihydroxyxanthone substrate, and radiolabeled or non-radiolabeled SAM.

-

Initiate the reaction by adding the plant protein extract or purified OMT.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., 1 M HCl).

-

Extract the methoxylated xanthone product with ethyl acetate.

-

For radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, add scintillation cocktail, and measure radioactivity.

-

For non-radiolabeled assay: Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC, monitoring for the formation of the methoxylated product, which will have a different retention time than the substrate.

Heterologous Expression and Purification of O-Methyltransferases

This protocol describes the general steps for producing and purifying a plant OMT in a heterologous host, such as E. coli.

Materials:

-

cDNA of the target OMT gene

-

Expression vector (e.g., pET vector with a His-tag)

-

E. coli expression strain (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with a low concentration of imidazole (B134444), e.g., 20 mM)

-

Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

Protocol:

-

Clone the OMT cDNA into the expression vector.

-

Transform the expression construct into the E. coli expression strain.

-

Grow the bacterial culture to an optimal optical density (OD₆₀₀ of ~0.6-0.8).

-

Induce protein expression by adding IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged OMT with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and store at -80°C.

Visualizations

The following diagrams illustrate the biosynthetic pathway, a typical experimental workflow, and the jasmonate signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the biosynthesis of trihydroxy-methoxyxanthones in plants. The elucidation of this pathway, from its core enzymatic steps to its intricate regulatory networks, offers valuable insights for researchers in natural product chemistry, plant biology, and drug development. Further research focusing on the characterization of specific enzymes, particularly O-methyltransferases, and the fine-tuning of regulatory mechanisms will be instrumental in harnessing the full potential of these bioactive compounds.

References

- 1. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC2 Basic helix-loop-helix (bHLH) DNA-binding family protein [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. A Regulatory Mechanism on Pathways: Modulating Roles of MYC2 and BBX21 in the Flavonoid Network [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3,7-Trihydroxy-2-methoxyxanthone: Discovery, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,7-Trihydroxy-2-methoxyxanthone, a naturally occurring xanthone (B1684191) derivative. It details the compound's discovery, its isolation from the roots of Polygala fallax, and its known biological activities, with a particular focus on its antioxidant properties. This document synthesizes available data on its physicochemical characteristics and outlines detailed experimental protocols for its extraction, purification, and characterization. Furthermore, it explores the broader context of xanthone bioactivity and potential signaling pathway interactions, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and are known to exhibit a diverse range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of xanthones are often dictated by the nature and position of substituent groups on their tricyclic core.

1,3,7-Trihydroxy-2-methoxyxanthone is a specific substituted xanthone that has been identified as a constituent of the medicinal plant Polygala fallax. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic development.

Discovery and History

The first isolation of 1,3,7-Trihydroxy-2-methoxyxanthone was reported in a 2005 study focused on the chemical constituents of the roots of Polygala fallax Hemsl.[1][2]. This study led to the identification of seven xanthones from this plant source, with 1,3,7-Trihydroxy-2-methoxyxanthone being one of the novel compounds discovered. The research highlighted the antioxidant potential of the isolated xanthones, paving the way for further investigation into their biological significance.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of 1,3,7-Trihydroxy-2-methoxyxanthone are not extensively reported, its basic properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | |

| Molecular Weight | 274.23 g/mol | |

| IUPAC Name | 1,3,7-trihydroxy-2-methoxyxanthen-9-one | |

| Natural Source | Roots of Polygala fallax | [1][2] |

Experimental Protocols

The following sections outline the general and specific methodologies for the isolation, characterization, and biological evaluation of 1,3,7-Trihydroxy-2-methoxyxanthone, based on established protocols for xanthones from Polygala species.

Isolation and Purification

The isolation of 1,3,7-Trihydroxy-2-methoxyxanthone from the roots of Polygala fallax involves a multi-step process of extraction and chromatographic separation.

4.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Polygala fallax are used as the starting material.

-

Methanol (B129727) Extraction: The powdered root material is extracted exhaustively with methanol at room temperature.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then partitioned successively with ethyl acetate (B1210297). The ethyl acetate fraction, which contains the xanthones, is collected.[1]

4.1.2. Chromatographic Separation

-

Silica (B1680970) Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is typically performed with a gradient of chloroform (B151607) and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing xanthones are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent.

-

Preparative Thin-Layer Chromatography (pTLC): Final purification of 1,3,7-Trihydroxy-2-methoxyxanthone can be achieved using preparative TLC on silica gel plates with a suitable solvent system.

Figure 1. General workflow for the isolation of 1,3,7-Trihydroxy-2-methoxyxanthone.

Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: To determine the ultraviolet absorption maxima, which is characteristic of the xanthone chromophore.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyl, and aromatic rings.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the substitution pattern on the xanthone core. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

Antioxidant Activity Assays

The antioxidant activity of 1,3,7-Trihydroxy-2-methoxyxanthone can be evaluated using various in vitro assays.

4.3.1. DPPH Radical Scavenging Assay

-

Preparation of Solutions: A stock solution of the test compound is prepared in methanol. A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.

-

Assay Procedure: Different concentrations of the test compound are added to the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

4.3.2. Other Antioxidant Assays The initial study on xanthones from Polygala fallax also employed assays for scavenging hydroxyl and superoxide (B77818) anion radicals, as well as measuring the reducing effect on Fe³⁺.[1]

Quantitative Data

Signaling Pathways

The precise signaling pathways modulated by 1,3,7-Trihydroxy-2-methoxyxanthone have not yet been elucidated. However, studies on structurally related xanthones and other polyphenols suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress.

Total flavonoids from Polygala fallax have been shown to exert anti-inflammatory effects by potentially targeting pathways involving IL-6, TNF-α, and IL-1β.[3] Furthermore, extracts from this plant have been investigated for their protective effects in diabetic nephropathy, suggesting an influence on the TLR4/NF-κB signaling pathway.[4]

Figure 2. Hypothesized anti-inflammatory signaling pathway potentially modulated by 1,3,7-Trihydroxy-2-methoxyxanthone.

Conclusion

1,3,7-Trihydroxy-2-methoxyxanthone is a naturally occurring xanthone with demonstrated antioxidant potential. Its discovery in the roots of Polygala fallax adds to the growing body of knowledge on the rich phytochemical diversity of this medicinal plant. While the foundational work on its isolation and initial biological screening has been laid, there remains a significant opportunity for further research. Detailed quantitative analysis of its antioxidant potency, elucidation of its specific mechanisms of action, and investigation into its effects on cellular signaling pathways will be crucial for fully understanding its therapeutic potential. This technical guide provides a solid framework for researchers to build upon in their future explorations of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-inflammatory mechanism of total flavonoids from Polygala fallax Hemsl. based on network pharmacology, molecular docking, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The extract of Polygala fallax Hemsl. slows the progression of diabetic nephropathy by targeting TLR4 anti-inflammation and MMP-2/9-mediated anti-fibrosis in vitro [agris.fao.org]

The Expanding Therapeutic Potential of Xanthones: A Technical Guide to the Structural Analogs and Derivatives of 1,3,7-Trihydroxy-2-methoxyxanthone

For Immediate Release

This technical guide provides an in-depth analysis of the structural analogs and derivatives of 1,3,7-Trihydroxy-2-methoxyxanthone, a member of the versatile xanthone (B1684191) class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of action of these promising molecules. The information presented herein is designed to facilitate further investigation and development of xanthone-based therapeutics.

Introduction to the Xanthone Scaffold

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone framework. Their "privileged structure" allows for a wide range of substitutions, leading to a vast diversity of natural and synthetic derivatives with a broad spectrum of biological activities. The hydroxylation and methoxylation patterns, along with the addition of other moieties such as prenyl and glycosyl groups, significantly influence their pharmacological properties. 1,3,7-Trihydroxy-2-methoxyxanthone serves as a key representative of this class, and its analogs and derivatives are of significant interest for their potential in treating a variety of diseases, most notably cancer, inflammation, and conditions arising from oxidative stress.

Key Structural Analogs and Derivatives

The core structure of 1,3,7-Trihydroxy-2-methoxyxanthone has been modified to generate a variety of analogs and derivatives with enhanced or novel biological activities. Key examples include:

-

1,3,7-Trihydroxyxanthone (Gentisein): The foundational structure lacking the 2-methoxy group. It is a naturally occurring xanthone found in several plant species.

-

Prenylated Derivatives: The addition of isoprenoid units, such as a 3-methylbut-2-enyl group, can enhance lipophilicity and cellular uptake, often leading to increased potency. Examples include 1,3,7-Trihydroxy-2-(3-methylbut-2-enyl)-xanthone and 1,3,7-Trihydroxy-2,4-diisoprenylxanthone.

-

Glycosylated Derivatives: The attachment of sugar moieties can improve solubility and alter pharmacokinetic profiles. An example is 1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-9H-xanthen-9-one.

-

Other Polyhydroxyxanthones: Variations in the number and position of hydroxyl and methoxy (B1213986) groups on the xanthone core give rise to a wide array of isomers with distinct biological activities.

Biological Activities and Therapeutic Potential

The structural diversity of these xanthone derivatives translates into a broad range of pharmacological effects. The primary areas of investigation include their anti-cancer, anti-inflammatory, and antioxidant properties.

Anticancer Activity

Numerous studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of xanthone derivatives against various cancer cell lines. The mechanisms underlying these effects are often multi-faceted and involve the modulation of key cellular signaling pathways.

Table 1: Anticancer Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| α-Mangostin | DLD-1 (Colon) | MTT | 5-20 | [1][2] |

| β-Mangostin | DLD-1 (Colon) | MTT | 5-20 | [1][2] |

| γ-Mangostin | DLD-1 (Colon) | MTT | 5-20 | [1][2] |

| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | MTT | 184 ± 15 | [3] |

| 1,5,6-Trihydroxyxanthone | WiDr (Colon) | MTT | Not specified | [3] |

| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | MTT | 37.8 | [4] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | Not specified | 20.0 | [4] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | Not specified | 30.0 | [4] |

Anti-inflammatory Activity

Xanthones have been shown to exert significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives

| Compound | Model | Key Findings | Reference |

| α-Mangostin | IgE-sensitized RBL-2H3 cells | >80% inhibition of histamine (B1213489) release | [5] |

| Ananixanthone | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NO production at 25 µM | [3][6] |

| Garcinoxanthone B | LPS-stimulated RAW 264.7 macrophages | IC50 for NO inhibition = 11.3 µM | [6] |

| Garcinoxanthone C | LPS-stimulated RAW 264.7 macrophages | IC50 for NO inhibition = 18.0 µM | [6] |

Antioxidant Activity

The antioxidant properties of xanthones are attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Table 3: Antioxidant Activity of Selected Xanthone Derivatives

| Compound | Assay | IC50 (µM) / Activity | Reference |

| 8-hydroxycudraxanthone G | Peroxynitrite scavenging | Potent activity | |

| α-Mangostin | Peroxynitrite scavenging | Potent activity | |

| γ-Mangostin | Peroxynitrite scavenging | Potent activity | |

| (R/S)-3 ( chlorinated xanthone derivative) | DPPH radical scavenging | 31.7% scavenging | [7] |

Signaling Pathways and Mechanisms of Action

The biological effects of these xanthone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several xanthones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and pro-survival genes.

Caption: Xanthone derivatives can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Certain xanthones can activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.

Caption: Xanthone derivatives can modulate Keap1, leading to the release and nuclear translocation of Nrf2, which then binds to the ARE and initiates the transcription of antioxidant genes.[8][9][10][11]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Prenylated xanthones, in particular, have been shown to inhibit this pathway.[4][5][6][12][13]

Caption: Prenylated xanthones can inhibit key components of the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell proliferation and survival.[4][5][6][12][13]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of xanthone derivatives.

General Workflow for Synthesis and Evaluation

The development of novel xanthone derivatives typically follows a structured workflow from synthesis to biological characterization.

Caption: A typical workflow for the discovery and development of xanthone-based therapeutic agents.

Synthesis of Polyhydroxyxanthones

A general and efficient method for the synthesis of polyhydroxyxanthones involves the condensation of a dihydroxybenzoic acid with a phenol (B47542) derivative using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).

General Protocol:

-

A mixture of the appropriate dihydroxybenzoic acid (1 equivalent) and phenol derivative (1.1 equivalents) is added to Eaton's reagent.

-

The reaction mixture is heated with stirring for a specified time and temperature, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and dried.

-

Purification is achieved by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) or by recrystallization.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][13][14][15][16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the xanthone derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[1][2][17][18][19]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Prepare various concentrations of the xanthone derivative in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution. A control containing only methanol and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion

The structural analogs and derivatives of 1,3,7-Trihydroxy-2-methoxyxanthone represent a rich source of bioactive molecules with significant therapeutic potential. Their diverse pharmacological activities, particularly in the areas of cancer, inflammation, and oxidative stress, are well-documented. The continued exploration of their mechanisms of action and the development of efficient synthetic methodologies will be crucial in harnessing the full potential of these compounds for the development of novel and effective therapies. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]

- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural Prenylated Xanthones as Potential Inhibitors of PI3k/Akt/mTOR Pathway in Triple Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones from Gentianella acuta (Michx.) Hulten Ameliorate Colorectal Carcinoma via the PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 19. marinebiology.pt [marinebiology.pt]

Polyoxygenated Xanthones: A Technical Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of polyoxygenated xanthones, a class of polyphenolic compounds renowned for their structural diversity and significant pharmacological activities. Drawing from an extensive body of scientific literature, this document details their natural sources, mechanisms of action, and therapeutic promise, with a focus on their anticancer, antimicrobial, and antioxidant properties. Quantitative data are systematically presented in tabular format to facilitate comparative analysis, and key experimental and biological pathways are visualized to provide a clear conceptual framework for ongoing research and development.

Introduction to Polyoxygenated Xanthones

Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold (9H-xanthen-9-one).[1][2] Their chemical structure, a tricyclic system of C6-C3-C6, allows for extensive substitution, leading to a wide array of derivatives.[3] Polyoxygenated xanthones, which feature multiple oxygen-containing functional groups (hydroxyl, methoxy, etc.), are particularly abundant in nature.[4] These compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets, resulting in a broad spectrum of pharmacological effects.[5][6]

Naturally occurring xanthones are secondary metabolites found in a variety of higher plants, fungi, lichens, and marine organisms.[1][2][7] The most prominent plant families known to produce xanthones include Clusiaceae (Guttiferae), Gentianaceae, and Moraceae.[1][8] The biosynthesis of the xanthone (B1684191) core follows two primary pathways: the acetate-polymalonate pathway in lower organisms like fungi and the mixed shikimate-acetate pathway in higher plants.[1][9] The structural diversity arising from their biosynthesis and subsequent modifications (such as prenylation, glycosylation, and oxidation) is a key driver of their varied biological activities.[1][5][8]

Biological Activities and Therapeutic Potential

Polyoxygenated xanthones exhibit a remarkable range of biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][10][11] The type, number, and position of functional groups on the xanthone skeleton are critical determinants of their biological potency.[1][5]

Anticancer Activity

The anticancer properties of xanthones are extensively documented, with numerous studies demonstrating their cytotoxicity against various cancer cell lines.[5][11][12] Prenylated xanthones, such as those isolated from the pericarp of Garcinia mangostana (mangosteen), are among the most studied for their potent antitumor effects.[5][11]

Mechanisms of Action: The anticancer activity of xanthones is multifaceted and involves several cellular mechanisms:

-

Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells by activating the caspase cascade.[5][6] For example, α-mangostin induces apoptosis in human leukemia cells through the mitochondrial pathway, involving the activation of caspase-9 and caspase-3.[11]

-

Inhibition of Protein Kinases: By inhibiting protein kinases, xanthones can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.[5][6]

-

Enzyme Inhibition: Some xanthones can inhibit enzymes like aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.[5]

-

Inhibition of Carcinogenesis: Xanthones have been shown to induce phase II detoxification enzymes, such as quinone reductase, which can help prevent the initiation of cancer.[11]

Below is a signaling pathway diagram illustrating the induction of apoptosis by polyoxygenated xanthones.

References

- 1. mdpi.com [mdpi.com]

- 2. Marine-Derived Xanthone from 2010 to 2021: Isolation, Bioactivities and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xanthones and Cancer: from Natural Sources to Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,3,7-Trihydroxy-2-methoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,7-Trihydroxy-2-methoxyxanthone, a natural product isolated from the roots of Polygala fallax, has demonstrated notable antioxidant properties in vitro.[1][2] While direct and extensive research on this specific xanthone (B1684191) derivative is emerging, its structural similarity to other well-studied trihydroxy- and methoxy-substituted xanthones provides a strong basis for predicting its potential therapeutic applications. This technical guide synthesizes the current, albeit limited, direct evidence for 1,3,7-Trihydroxy-2-methoxyxanthone and extrapolates its likely therapeutic targets and mechanisms of action based on the activities of its close structural analogs. The primary focus lies on its potential in oncology and inflammatory diseases, underpinned by its antioxidant capabilities. This document provides an in-depth overview of its predicted biological activities, potential signaling pathway modulation, and detailed experimental protocols for its investigation, aimed at guiding future research and drug development efforts.

Physicochemical Properties and Predicted Bioavailability

A summary of the key physicochemical and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,3,7-Trihydroxy-2-methoxyxanthone is presented below. These predictions are computationally derived and offer a preliminary assessment of the compound's drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₆ | - |

| Molecular Weight | 274.23 g/mol | - |

| LogP | 1.99 | - |

| Topological Polar Surface Area | 96.2 Ų | - |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 6 | - |

| Predicted Human Intestinal Absorption | High | - |

| Predicted Blood-Brain Barrier Permeation | Low | - |

| Predicted P-glycoprotein Substrate | No | - |

| Predicted CYP2D6 Inhibition | Yes | - |

| Predicted CYP3A4 Inhibition | Yes | - |

Potential Therapeutic Targets and Mechanisms of Action

Based on the known biological activities of structurally related xanthones, 1,3,7-Trihydroxy-2-methoxyxanthone is predicted to exert its therapeutic effects through the modulation of several key signaling pathways implicated in cancer and inflammation.

Anticancer Activity

While direct cytotoxic data for 1,3,7-Trihydroxy-2-methoxyxanthone on cancer cell lines is not yet available, numerous studies on similar trihydroxyxanthones have demonstrated potent anticancer effects.[3][4][5][6] The primary mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation.

2.1.1. Induction of Apoptosis

It is hypothesized that 1,3,7-Trihydroxy-2-methoxyxanthone can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This is a common mechanism for many cytotoxic xanthones.[5]

2.1.2. Modulation of Pro-survival Signaling Pathways

Structurally similar xanthones have been shown to modulate critical pro-survival signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. It is plausible that 1,3,7-Trihydroxy-2-methoxyxanthone could inhibit this pathway, leading to decreased cancer cell survival.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and differentiation. Inhibition of this pathway is a known anticancer strategy.

Below is a diagram illustrating the potential inhibitory effects of 1,3,7-Trihydroxy-2-methoxyxanthone on these key cancer-related signaling pathways.

Anti-inflammatory Activity

Xanthone derivatives are well-documented for their anti-inflammatory properties.[7][8] This activity is primarily attributed to the downregulation of pro-inflammatory mediators.

2.2.1. Inhibition of Pro-inflammatory Enzymes and Cytokines

1,3,7-Trihydroxy-2-methoxyxanthone is predicted to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.[9] This would lead to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively. Furthermore, it may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

2.2.2. Modulation of Inflammatory Signaling Pathways

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Structurally similar xanthones have been shown to inhibit NF-κB activation.[7]

-

MAPK Pathway: As mentioned in the context of cancer, the MAPK pathway also plays a critical role in inflammation. Its inhibition would contribute to the anti-inflammatory effects of the compound.

The following diagram illustrates the potential anti-inflammatory mechanism of 1,3,7-Trihydroxy-2-methoxyxanthone.

Antioxidant Activity

1,3,7-Trihydroxy-2-methoxyxanthone has been shown to possess antioxidant properties.[1][2] The presence of multiple hydroxyl groups on the xanthone scaffold is crucial for this activity, as they can donate hydrogen atoms to neutralize free radicals.

Experimental Protocols

The following are detailed protocols for key in vitro assays to investigate the potential therapeutic activities of 1,3,7-Trihydroxy-2-methoxyxanthone.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is used to determine the free radical scavenging activity of a compound.

Workflow:

Methodology:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample preparation: Prepare a stock solution of 1,3,7-Trihydroxy-2-methoxyxanthone in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10][11]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[10]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

MTT Assay (Cytotoxicity)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12][13][14][15]

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1,3,7-Trihydroxy-2-methoxyxanthone for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

-